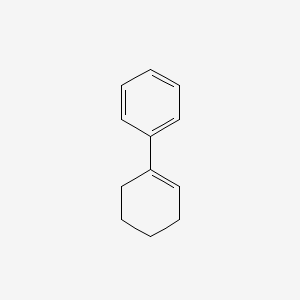

1-Phenyl-1-cyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSFBRREKZZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870771 | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-98-2, 31017-40-0, 71340-36-8 | |

| Record name | 1-Phenylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, cyclohexenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexen-1-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenyl-1-cyclohexene CAS number and properties

An In-Depth Technical Guide to 1-Phenyl-1-cyclohexene (CAS: 771-98-2)

Introduction

1-Phenyl-1-cyclohexene is a versatile bicyclic aromatic hydrocarbon that serves as a pivotal intermediate in organic synthesis and a valuable substrate in mechanistic studies. Its structure, featuring a phenyl group attached to a cyclohexene ring, imparts a unique combination of allylic, benzylic, and olefinic reactivity. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies. This document moves beyond a simple recitation of facts to explain the causal relationships that govern its chemical behavior, offering field-proven insights into its practical application.

Core Compound Identification and Properties

Precise identification and understanding of a compound's physical properties are the foundation of any laboratory work. 1-Phenyl-1-cyclohexene is a colorless to light yellow liquid under standard conditions, and it is insoluble in water but soluble in common organic solvents.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 771-98-2 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄ | [4][5][7] |

| IUPAC Name | cyclohex-1-en-1-ylbenzene | [7] |

| Synonyms | 1-Phenylcyclohexene, Benzene, 1-cyclohexen-1-yl- | [3][7] |

| EC Number | 212-242-6 | [6][7] |

| MDL Number | MFCD00001542 | [4][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [4][5][7] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Density | 0.994 g/mL at 25 °C | [3][8] |

| Boiling Point | 251-253 °C | [3][8] |

| Melting Point | -11 °C | [3][8] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [8] |

| Refractive Index (n²⁰/D) | 1.57 | [3][8] |

| Water Solubility | Insoluble | [2][3] |

Spectroscopic Profile

Characterization of 1-Phenyl-1-cyclohexene is routinely achieved through standard spectroscopic methods. The spectral data provide a definitive fingerprint of the molecule's structure.

Caption: Structure of 1-Phenyl-1-cyclohexene with key proton environments labeled.

-

¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons (A, B, C) appear as multiplets in the downfield region of ~7.17-7.35 ppm.[9] The vinylic proton (D) on the cyclohexene ring is deshielded by the double bond and the phenyl ring, resonating as a multiplet around 6.10 ppm.[9] The allylic protons (E, F) are found further upfield at ~2.18-2.38 ppm, while the remaining aliphatic protons resonate at ~1.64-1.75 ppm.[9]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 158, corresponding to the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key signals include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ring (~2800-3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 cm⁻¹ and ~1490 cm⁻¹), and C=C stretching from the alkene.[10][11]

Synthesis Methodologies

The most direct and common laboratory synthesis of 1-phenyl-1-cyclohexene is the acid-catalyzed dehydration of 1-phenylcyclohexanol.[12] This reaction proceeds via an E1 elimination mechanism, a choice dictated by the structure of the substrate.

Causality of the Mechanism: The hydroxyl group (-OH) is a poor leaving group. The acid catalyst protonates the oxygen atom, converting the leaving group into water (H₂O), which is an excellent leaving group.[12] Departure of water generates a tertiary carbocation intermediate. This carbocation is particularly stable due to hyperconjugation with adjacent alkyl groups and resonance stabilization from the adjacent phenyl ring. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, forming the thermodynamically stable tetrasubstituted double bond.[12][13]

Sources

- 1. 1-Phenyl-1- Cyclohexene Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 2. 1-Phenylcyclohexene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemwhat.com [chemwhat.com]

- 4. biosynth.com [biosynth.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Phenyl-1-cyclohexene 95 771-98-2 [sigmaaldrich.com]

- 9. 1-Phenyl-1-cyclohexene(771-98-2) 1H NMR [m.chemicalbook.com]

- 10. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 11. 1-Phenyl-1-cyclohexene [webbook.nist.gov]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 1-Phenyl-1-cyclohexene

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Phenyl-1-cyclohexene (C₁₂H₁₄), a valuable molecule in organic synthesis and medicinal chemistry research. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its chemical behavior. This document will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-Phenyl-1-cyclohexene, offering not just the data itself, but the underlying principles and experimental considerations that lead to a comprehensive structural characterization.

Introduction: The Significance of Spectroscopic Characterization

1-Phenyl-1-cyclohexene is a hydrocarbon containing a phenyl group attached to a cyclohexene ring. Its structure presents a unique combination of aromatic and aliphatic moieties, making it a versatile building block in the synthesis of more complex molecules. Accurate and detailed spectroscopic data is the cornerstone of its reliable use in any research or development pipeline. This guide will walk through the key spectroscopic techniques used to elucidate its structure, providing both the "what" and the "why" behind the spectral features.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme for the atoms in 1-Phenyl-1-cyclohexene will be used throughout this guide.

Caption: Numbering scheme for 1-Phenyl-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of 1-Phenyl-1-cyclohexene, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic, vinylic, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for 1-Phenyl-1-cyclohexene. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.17 | Multiplet | 5H | Aromatic protons (H2', H3', H4', H5', H6') |

| 6.10 | Triplet | 1H | Vinylic proton (H2) |

| 2.38 | Multiplet | 2H | Allylic protons (H6) |

| 2.18 | Multiplet | 2H | Allylic protons (H3) |

| 1.75 | Multiplet | 2H | Aliphatic protons (H5) |

| 1.64 | Multiplet | 2H | Aliphatic protons (H4) |

Interpretation and Causality:

-

Aromatic Protons (7.35 - 7.17 ppm): The signals for the five protons on the phenyl group appear in the downfield region of the spectrum. This is due to the deshielding effect of the aromatic ring current, where the circulation of π-electrons generates a magnetic field that reinforces the applied external magnetic field at the location of the protons. The overlapping multiplets arise from the complex spin-spin coupling between the ortho, meta, and para protons.

-

Vinylic Proton (6.10 ppm): The single proton on the double bond of the cyclohexene ring (H2) appears as a triplet. Its downfield shift is a result of the sp² hybridization of the carbon to which it is attached and the associated electron-withdrawing character of the double bond. The triplet multiplicity is due to coupling with the two adjacent allylic protons on C3.

-

Allylic Protons (2.38 and 2.18 ppm): The protons on the carbons adjacent to the double bond (C6 and C3) are termed allylic. They are deshielded compared to typical aliphatic protons due to the proximity of the π-system, resulting in their appearance at 2.38 and 2.18 ppm. The complex multiplicity of these signals is a result of coupling to the vinylic proton and the adjacent aliphatic protons.

-

Aliphatic Protons (1.75 and 1.64 ppm): The protons on C4 and C5 are in a more shielded environment, further away from the deshielding influence of the aromatic ring and the double bond. Consequently, they appear in the upfield region of the spectrum as complex multiplets due to coupling with their neighboring protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenyl-1-cyclohexene.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C1' | Quaternary aromatic carbon attached to the cyclohexene ring. |

| ~137 | C1 | Quaternary sp² carbon of the cyclohexene ring. |

| ~128 | C3'/C5' | Aromatic CH carbons. |

| ~127 | C4' | Aromatic CH carbon. |

| ~126 | C2 | sp² CH carbon of the cyclohexene ring. |

| ~125 | C2'/C6' | Aromatic CH carbons. |

| ~30 | C6 | Allylic sp³ CH₂ carbon. |

| ~26 | C3 | Allylic sp³ CH₂ carbon. |

| ~23 | C4 | Aliphatic sp³ CH₂ carbon. |

| ~22 | C5 | Aliphatic sp³ CH₂ carbon. |

Disclaimer: The ¹³C NMR chemical shifts and assignments in Table 2 are predicted based on typical values for similar structural motifs and have not been confirmed by a cited experimental spectrum.

Interpretation and Causality:

-

sp² Carbons (125-142 ppm): The carbons of the phenyl ring and the double bond of the cyclohexene ring are sp² hybridized and therefore appear in the downfield region of the spectrum. The quaternary carbons (C1 and C1') are typically the most deshielded.

-

sp³ Carbons (22-30 ppm): The sp³ hybridized carbons of the cyclohexene ring appear in the upfield region. The allylic carbons (C3 and C6) are slightly deshielded compared to the other aliphatic carbons (C4 and C5) due to their proximity to the double bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Table 3: Key IR Absorptions for 1-Phenyl-1-cyclohexene. [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2930 - 2840 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| 1650 | Medium | Alkene C=C stretch |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Interpretation and Causality:

-

C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized (aromatic and vinylic C-H). The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclohexene ring.

-

C=C Stretching Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring. The weaker absorption around 1650 cm⁻¹ is characteristic of the C=C stretch of the cyclohexene double bond.

-

Out-of-Plane Bending: The strong absorptions at 760 and 700 cm⁻¹ are highly characteristic of a monosubstituted benzene ring and arise from the out-of-plane bending vibrations of the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data for 1-Phenyl-1-cyclohexene. [1]

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | Molecular Ion [M]⁺ |

| 143 | 58.5 | [M - CH₃]⁺ |

| 129 | 94.4 | [M - C₂H₅]⁺ or Retro-Diels-Alder fragment |

| 115 | 60.3 | [C₉H₇]⁺ |

| 91 | 40.0 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 158 corresponds to the molecular weight of 1-Phenyl-1-cyclohexene (C₁₂H₁₄), confirming its elemental composition.[3] This is the most abundant ion in the spectrum, indicating a relatively stable molecular ion.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. The loss of a methyl group (CH₃) to give a peak at m/z 143 is a common fragmentation pathway. A significant peak at m/z 129 can be attributed to the loss of an ethyl radical or, more characteristically, to a retro-Diels-Alder reaction of the cyclohexene ring, leading to the expulsion of ethene. The prominent peak at m/z 91 is characteristic of the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment for compounds containing a benzyl moiety.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for 1-Phenyl-1-cyclohexene.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Phenyl-1-cyclohexene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.

-

¹³C NMR Parameters: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Acquisition

-

Sample Preparation: For a liquid sample like 1-Phenyl-1-cyclohexene, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Phenyl-1-cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-phenyl-1-cyclohexene, a molecule of interest in synthetic chemistry and as a structural motif in various pharmacologically active compounds. We will delve into the theoretical underpinnings of chemical shifts and spin-spin coupling observed in the spectrum, provide a detailed assignment of proton signals, and present a robust experimental protocol for acquiring high-fidelity NMR data. This document is intended to serve as a practical resource for researchers, enabling them to confidently interpret the ¹H NMR spectrum of 1-phenyl-1-cyclohexene and apply these principles to related molecular systems.

Introduction: The Structural Significance of 1-Phenyl-1-cyclohexene

1-Phenyl-1-cyclohexene is a hydrocarbon featuring a cyclohexene ring bonded to a phenyl group. This structural arrangement brings together both aliphatic and aromatic protons, creating a rich and informative ¹H NMR spectrum. The molecule's conformation and the electronic effects of the phenyl group and the double bond significantly influence the magnetic environment of each proton, leading to a dispersion of signals across the spectrum. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and as a foundational step for the characterization of its derivatives in various applications, including drug discovery and materials science.

Deciphering the ¹H NMR Spectrum: A Step-by-Step Analysis

The ¹H NMR spectrum of 1-phenyl-1-cyclohexene, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals several distinct groups of signals.[1][2] The analysis of these signals involves considering three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern).

A logical workflow for analyzing the spectrum is essential for accurate assignments.

Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.

The Aromatic Region (δ 7.1-7.4 ppm)

The five protons of the phenyl group are deshielded due to the ring current effect of the aromatic system and resonate in the downfield region of the spectrum. These protons are not chemically equivalent and typically appear as a complex multiplet.[1]

-

H-ortho (2H): These protons are closest to the cyclohexene ring and experience the most significant electronic effects.

-

H-meta (2H): These protons are further from the substituent and are influenced to a lesser extent.

-

H-para (1H): This proton is at the position furthest from the cyclohexene ring.

In many standard NMR instruments, the signals for these protons may overlap, presenting as a broad multiplet. Higher field instruments can often resolve these into more distinct patterns. The total integration of this region corresponds to five protons.

The Vinylic Region (δ ~6.1 ppm)

The single vinylic proton on the cyclohexene ring (at C2) is significantly deshielded by the double bond and the adjacent aromatic ring. It appears as a multiplet due to coupling with the neighboring allylic protons on C3.[1] Its chemical shift is a key diagnostic feature for the presence of the 1-phenyl-1-cyclohexene structure.

The Allylic Region (δ ~2.2-2.4 ppm)

The four protons on the two allylic carbons (C3 and C6) are deshielded relative to typical aliphatic protons due to their proximity to the double bond. These protons often appear as two distinct multiplets, each integrating to two protons. The complexity of these signals arises from both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

The Aliphatic Region (δ ~1.6-1.8 ppm)

The four protons on the remaining two saturated carbons of the cyclohexene ring (C4 and C5) are the most shielded. They resonate in the upfield region of the spectrum and typically appear as a complex multiplet. Their signals often overlap, making precise assignment challenging without advanced 2D NMR techniques.

Data Presentation: Summary of ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in 1-phenyl-1-cyclohexene.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho, meta, para) | 7.17-7.35 | Multiplet | 5H |

| Vinylic (C2-H) | ~6.10 | Multiplet | 1H |

| Allylic (C6-H₂) | ~2.38 | Multiplet | 2H |

| Allylic (C3-H₂) | ~2.18 | Multiplet | 2H |

| Aliphatic (C4-H₂, C5-H₂) | 1.64-1.75 | Multiplet | 4H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.[1]

To visually aid in the assignment, the molecular structure with labeled protons is presented below.

Caption: Molecular structure of 1-phenyl-1-cyclohexene with proton environments labeled.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A self-validating protocol is essential for obtaining reliable and reproducible NMR data.

Sample Preparation

-

Analyte Purity: Ensure the 1-phenyl-1-cyclohexene sample is of high purity to avoid signals from impurities that may complicate the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for 1-phenyl-1-cyclohexene.[2] It offers good solubility and its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][4]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free from any paramagnetic impurities which can cause significant line broadening.

-

Homogenization: After adding the solution to the NMR tube, cap it and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guide for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent (CDCl₃).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically adequate for good resolution.[5]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.

-

Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans will provide a good signal-to-noise ratio.[6]

-

Receiver Gain (RG): Adjust the receiver gain to avoid signal clipping.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm.

-

Integration: Integrate all the signals and normalize them to a known number of protons (e.g., the 5 aromatic protons) to determine the relative number of protons for each signal.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the analysis of the ¹H NMR spectrum of 1-phenyl-1-cyclohexene. By understanding the principles of chemical shift and coupling, and by following a systematic experimental protocol, researchers can confidently identify and characterize this important molecule. For more complex derivatives or for unambiguous assignment of all protons, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These 2D NMR experiments can reveal proton-proton and proton-carbon correlations, providing a complete and robust structural elucidation.

References

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexene. PubChem Compound Database. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

Sources

- 1. 1-Phenyl-1-cyclohexene(771-98-2) 1H NMR spectrum [chemicalbook.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

Technical Guide: Mass Spectrometry Characterization of 1-Phenyl-1-cyclohexene

Executive Summary

1-Phenyl-1-cyclohexene (

This guide provides a definitive mass spectrometric profile of 1-Phenyl-1-cyclohexene. Unlike standard spectral libraries that merely list peaks, this document details the mechanistic causality of its fragmentation—specifically the dominant Retro-Diels-Alder (RDA) pathway—and provides a self-validating experimental protocol for its trace quantification.

Part 1: Physiochemical Context & Significance

Chemical Identity[7][8]

-

Molecular Formula:

[1][5][6] -

Monoisotopic Mass: 158.1096 Da

-

Structural Feature: A cyclohexene ring substituted at the C1 position with a phenyl group.[5][6] The double bond is endocyclic and conjugated with the aromatic ring, conferring significant stability to the molecular ion (

).

The "Dehydration Marker" in Drug Development

In pharmaceutical synthesis, 1-Phenyl-1-cyclohexene often appears as a Process Related Impurity (PRI) . It is the thermodynamic product formed via acid-catalyzed dehydration of 1-phenylcyclohexanol .

-

Significance: Its presence indicates thermal stress or acidic contamination during the workup of Grignard reaction products.

-

Differentiation: It must be chromatographically resolved from its regioisomers (e.g., 3-phenyl-1-cyclohexene) and the saturated analog (phenylcyclohexane), which exhibit distinct toxicological profiles.

Part 2: Mass Spectrometric Behavior (The Core)

The Electron Ionization (EI) mass spectrum of 1-Phenyl-1-cyclohexene is dominated by high-energy fragmentation driven by the release of ring strain and conjugation stability.

The Diagnostic Fragmentation Pathway: Retro-Diels-Alder (RDA)

The hallmark of cyclohexene derivatives in MS is the Retro-Diels-Alder reaction. For 1-Phenyl-1-cyclohexene, this mechanism is highly specific due to the phenyl group's location.

-

Molecular Ion (

, m/z 158): The molecule ionizes readily. The conjugation between the alkene and the phenyl ring stabilizes this radical cation, resulting in a prominent molecular ion peak (typically 40-70% relative abundance). -

The RDA Cleavage (m/z 130): The cyclohexene ring undergoes a concerted cleavage, ejecting a neutral ethylene molecule (

, 28 Da).-

Mechanism:[7][8][9] The charge is retained on the diene fragment due to the stabilizing phenyl group.

-

Product: The 2-phenyl-1,3-butadiene radical cation (m/z 130).

-

Observation: This is frequently the Base Peak (100%) or second most intense peak, diagnostic for the 1-phenyl substitution pattern. Isomers like 4-phenyl-1-cyclohexene favor the formation of styrene ions (m/z 104) instead.

-

-

Secondary Fragmentation (m/z 115 & 91):

-

m/z 115: Loss of a methyl radical (

) from the m/z 130 fragment (rearrangement required). -

m/z 91 (Tropylium): While present, this peak is often less intense than in alkylbenzenes because the RDA pathway is kinetically faster than the benzyl cleavage.

-

Visualization of Fragmentation Mechanics

The following diagram illustrates the primary decay pathway, distinguishing the diagnostic RDA route from generic alkylbenzene fragmentation.

Caption: Primary EI-MS fragmentation pathway of 1-Phenyl-1-cyclohexene showing the dominant Retro-Diels-Alder mechanism yielding the m/z 130 diagnostic ion.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for GC-MS (EI) . It prioritizes the separation of the target from the 1-phenylcyclohexanol precursor, which can dehydrate inside the hot injector port, leading to false positives.

Instrument Configuration

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Non-polar stationary phase provides boiling-point based separation, ideal for hydrocarbons. |

| Dimensions | 30 m | Standard dimensions balance resolution and analysis time. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Ensures consistent retention times for library matching. |

| Inlet Temp | 200°C (Critical) | Lower than standard (250°C) to minimize on-column dehydration of any residual alcohol precursor. |

| Ion Source | 230°C | Standard EI source temperature to prevent condensation without inducing thermal degradation. |

| Electron Energy | 70 eV | Standard energy for library spectra comparison (NIST/Wiley). |

Analytical Workflow

-

Sample Preparation: Dissolve sample in Dichloromethane (DCM) or Hexane to a concentration of 10-50 µg/mL. Avoid protic solvents (methanol) which can affect ionization or react with impurities.

-

Injection: Splitless mode (0.5 min purge) for trace impurity analysis; Split 1:50 for purity assay.

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 15°C/min to 160°C (Elution of target typically ~140-150°C equivalent).

-

Ramp 30°C/min to 300°C (Bake out).

-

-

Validation Step (The "Self-Check"):

-

Precursor Check: Inject a pure standard of 1-phenylcyclohexanol .

-

Pass Criteria: If the alcohol standard shows a peak for 1-phenyl-1-cyclohexene (>1%), your inlet temperature is too high. Lower inlet temp to 180°C and replace liner.

-

Data Interpretation Table

Use this table to confirm identity against library data.

| m/z (Mass-to-Charge) | Relative Abundance (%) | Ion Identity | Structural Significance |

| 158 | 40 - 70 | Molecular Ion (Stable due to conjugation) | |

| 130 | 100 (Base) | Diagnostic: RDA fragment (Loss of Ethylene) | |

| 129 | 30 - 50 | H-abstraction from the m/z 130 diene | |

| 115 | 20 - 40 | Indenyl-like cation (Rearrangement) | |

| 104 | 10 - 20 | Styrene ion (Minor pathway) | |

| 91 | 15 - 30 | Tropylium (Generic aromatic marker) |

Part 4: Troubleshooting & Differentiation

Distinguishing Isomers

The position of the double bond drastically alters the fragmentation.

-

1-Phenyl-1-cyclohexene: Base peak m/z 130 . (RDA retains charge on phenyl-diene).

-

3-Phenyl-1-cyclohexene: Base peak often m/z 104 (Styrene) or m/z 78 (Benzene). The RDA mechanism breaks the ring differently relative to the phenyl group.

-

1-Phenylcyclohexane (Saturated): Base peak m/z 91 or m/z 81 . No m/z 130 or 158 peaks.

Common Artifacts

-

Peak Tailing: 1-Phenyl-1-cyclohexene is non-polar and should elute symmetrically. Tailing indicates active sites in the liner; replace with a deactivated glass wool liner.

-

Ghost Peaks: If m/z 158 appears in a blank run, check for septum bleed or carryover from high-concentration injections of the alcohol precursor.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Phenyl-1-cyclohexene. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrometry fragmentation patterns of alkenes and cycloalkenes. Retrieved from [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Context on Retro-Diels-Alder mechanisms in cyclic olefins).

-

International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory context for impurity profiling). Retrieved from [Link]

Sources

- 1. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 2. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 3. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 4. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 5. 1-Phenyl-1-cyclohexene [webbook.nist.gov]

- 6. 1-Phenyl-1-cyclohexene [webbook.nist.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Functionalization of the 1-Phenyl-1-cyclohexene Double Bond

Executive Summary

1-Phenyl-1-cyclohexene represents a critical structural motif in medicinal chemistry, serving as a cyclic analogue of styrene. Its reactivity is defined by a unique interplay between benzylic electronic stabilization and conformational steric strain . Unlike simple alkenes, the double bond in this system acts as a gateway to complex stereocenters found in analgesics (e.g., Tramadol analogues) and psychotropic agents.

This guide provides a deep-dive analysis of the C=C double bond reactivity, moving beyond basic textbook definitions to explore the kinetic and thermodynamic drivers necessary for precision organic synthesis.

Structural & Electronic Determinants

To manipulate the double bond effectively, one must first understand the ground-state constraints of the molecule.

The Conjugation-Steric Paradox

While 1-phenyl-1-cyclohexene is a conjugated system, it is not planar.

-

Electronic Drive: The

-system of the phenyl ring seeks coplanarity with the C1=C2 alkene bond to maximize orbital overlap (resonance energy). -

Steric Penalty: Perfect coplanarity introduces severe steric clash between the ortho-hydrogens of the phenyl ring and the allylic hydrogens (C6) of the cyclohexene ring.

Impact on Reactivity: The molecule adopts a twisted conformation (approx. 20-40° dihedral angle). This twist reduces the HOMO energy slightly compared to a planar styrene but leaves the C1 position highly electron-rich and susceptible to electrophilic attack, while simultaneously acting as a steric gatekeeper.

Reactivity Hotspots

-

C1 (Benzylic): The site of maximum positive charge density in cationic intermediates. It is sterically crowded.

-

C2 (Terminal-like): Less hindered, electronically distinct. It is the kinetic entry point for electrophiles seeking to generate the stable C1-carbocation.

Electrophilic Addition Profiles

The reactivity of 1-phenyl-1-cyclohexene is dominated by the stability of the tertiary benzylic carbocation intermediate.

Acid-Catalyzed Hydration (Markovnikov Control)

When subjected to aqueous acid (

-

Protonation: The

-bond attacks -

Intermediate: A tertiary benzylic carbocation forms at C1 . This intermediate is hyper-stabilized by resonance delocalization into the phenyl ring.

-

Nucleophilic Attack: Water attacks the hindered C1 position.

-

Result: 1-Phenylcyclohexanol.

Hydroboration-Oxidation (Stereochemical Inversion)

This transformation is critical for accessing the anti-Markovnikov alcohol with high stereocontrol.

-

Regioselectivity: Boron adds to C2 (less hindered), while Hydrogen adds to C1 . This is driven by both sterics (Phenyl blocks C1) and electronics (Transition state places partial positive charge on the benzylic C1).

-

Stereochemistry: The addition is syn.

-

Oxidation: Retention of configuration.

-

Net Outcome: trans-2-Phenylcyclohexanol.

Data Summary: Reaction Outcomes

| Reagent | Mechanism Type | Regioselectivity | Stereochemistry | Major Product |

| Electrophilic Addn ( | Markovnikov | Racemic (Scrambled) | 1-Phenylcyclohexanol | |

| Concerted Syn-Addn | Anti-Markovnikov | Syn addn | trans-2-Phenylcyclohexanol | |

| Concerted Epoxidation | N/A | Syn (Epoxide on face) | 1-Phenyl-7-oxabicyclo[4.1.0]heptane | |

| Electrophilic Addn | Markovnikov | Anti addition | trans-1,2-Dibromo-1-phenylcyclohexane |

Visualizing the Reaction Landscape

The following diagram maps the divergence of chemical pathways based on reagent choice, highlighting the mechanistic nodes.

Figure 1: Divergent reaction pathways driven by mechanistic intermediates (Carbocation vs. Concerted).

Experimental Protocol: Stereoselective Hydroboration

This protocol is designed to isolate trans-2-phenylcyclohexanol. This specific isomer is a common scaffold in CNS-active drug discovery.

Rationale

We utilize Borane-THF (

Materials

-

Substrate: 1-Phenyl-1-cyclohexene (1.0 eq, 158 mg, 1.0 mmol)

-

Reagent:

(1.0 M solution in THF, 1.2 eq) -

Oxidant: 30%

(aq) and 3.0 M NaOH -

Solvent: Anhydrous THF

Step-by-Step Workflow

-

Setup (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush with Nitrogen (

) or Argon. -

Add 1-Phenyl-1-cyclohexene (1.0 mmol) and dissolve in 5 mL anhydrous THF.

-

Cool the system to 0°C (Ice/Water bath). Why? To control the exothermic addition and maximize regioselectivity.

-

-

Hydroboration:

-

Add

(1.2 mL, 1.2 mmol) dropwise via syringe over 5 minutes. -

Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Self-Validation Check: The solution should remain clear. Turbidity suggests moisture ingress.

-

-

Oxidation (The Critical Step):

-

Cool the reaction mixture back to 0°C .

-

Add 3M NaOH (1.0 mL) dropwise. Caution: Exothermic.

-

Add 30%

(1.0 mL) dropwise. -

Observation: Gas evolution (

) may occur if excess borane remains. -

Heat to 50°C for 1 hour to ensure complete oxidation of the C-B bond to C-O.

-

-

Workup:

-

Cool to RT. Dilute with Diethyl Ether (20 mL).

-

Wash with Brine (2 x 10 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via Flash Column Chromatography (SiO2, Hexanes:EtOAc 8:2).

-

Mechanistic Deep-Dive: Why Trans?

Understanding the stereochemical outcome is vital for troubleshooting.

Figure 2: Stereochemical logic flow for the formation of trans-2-phenylcyclohexanol.

-

The Syn-Addition: The H-B bond adds across the double bond on the same face.

-

Regiochemistry: The Boron goes to C2 (less hindered). The Hydrogen goes to C1 (more hindered).

-

Spatial Arrangement: Since H(C1) and B(C2) are on the same face (let's say "up"), the Phenyl group at C1 must be pushed "down".

-

Oxidation: The OH group replaces the Boron atom with exact retention of configuration (it stays "up").

-

Final Geometry: OH is "up" (C2). Phenyl is "down" (C1). This is the trans relationship.

References

-

Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society.

-

Garbisch, E. W. (1962). The Conformation of 1-Phenylcyclohexene. Journal of Organic Chemistry.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

Berti, G. (1973). Stereochemical Aspects of the Synthesis of 1,2-Epoxides. Topics in Stereochemistry.

Technical Guide: Electrophilic Addition Reactions of 1-Phenyl-1-cyclohexene

Executive Summary

1-Phenyl-1-cyclohexene represents a critical scaffold in medicinal chemistry, serving as a model for styrenyl systems embedded within cyclic frameworks. Its reactivity profile is defined by the competition between the electronic stabilization of the phenyl ring (conjugation) and the steric constraints of the cyclohexane ring. This guide provides an in-depth analysis of its electrophilic addition reactions, specifically focusing on regiochemical and stereochemical outcomes that are pivotal for designing reproducible synthetic pathways.

Part 1: Electronic Structure & Reactivity Profile

The reactivity of 1-phenyl-1-cyclohexene is governed by two primary factors:

-

Benzylic Stabilization: The C1 carbon is conjugated with the aromatic ring. Upon protonation or electrophilic attack, the resulting positive charge at C1 is stabilized by resonance with the phenyl ring, making it a "super-secondary" or tertiary benzylic center. This dictates strong Markovnikov regioselectivity .

-

Conformational Locking: Unlike acyclic styrene, the cyclohexene ring imposes conformational rigidity. The phenyl group typically adopts a twisted conformation relative to the C=C plane to minimize steric clash with allylic hydrogens (C6), yet maintains sufficient overlap for electronic stabilization.

Part 2: Proton-Initiated Additions (Acid-Catalyzed Hydration)

Mechanism and Causality

The acid-catalyzed hydration of 1-phenyl-1-cyclohexene is the textbook example of thermodynamic control driven by carbocation stability.

-

Protonation: The

-electrons attack the hydronium ion ( -

Nucleophilic Attack: Water attacks the planar carbocation. While the carbocation is

hybridized and planar, steric hindrance from the phenyl group and the ring conformation often leads to a preference for axial attack, though mixtures are common. -

Deprotonation: Rapid proton transfer yields the tertiary alcohol.

Key Outcome: The reaction is strictly Markovnikov , yielding 1-phenylcyclohexanol .

Experimental Protocol: Acid-Catalyzed Hydration

Standard Operating Procedure for bench-scale synthesis.

Reagents:

-

1-Phenyl-1-cyclohexene (1.0 equiv)

-

Sulfuric Acid (

), 50% aq. solution -

Tetrahydrofuran (THF) (Solubilizing agent)

Workflow:

-

Dissolve 1-phenyl-1-cyclohexene (10 mmol) in THF (20 mL) at 0°C.

-

Dropwise add 50%

(10 mL) while maintaining temperature < 5°C to prevent polymerization. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the UV-active alkene spot (

) and appearance of the alcohol ( -

Workup: Dilute with diethyl ether, wash with saturated

(until neutral pH), then brine. Dry over -

Purification: Silica gel chromatography or recrystallization from hexanes.

Mechanistic Visualization[1][2][3]

Figure 1: Stepwise mechanism of acid-catalyzed hydration showing the critical tertiary carbocation intermediate.[1]

Part 3: Stereoselective Functionalization (Hydroboration-Oxidation)[4]

Mechanism and Causality

To access the Anti-Markovnikov product with specific stereochemistry, hydroboration is required.[2]

-

Steric Control: The Boron atom (electrophile) adds to the less sterically hindered carbon (C2).

-

Syn-Addition: The B-H bond adds across the C=C double bond simultaneously on the same face.[2][3][4]

-

Stereochemical Outcome: The Hydrogen adds to C1 (same side as Boron at C2). Since the Phenyl group is at C1, the added Hydrogen ends up cis to the Boron. Upon oxidation (retention of configuration), the Hydroxyl group replaces Boron.

-

Result: The H (at C1) and OH (at C2) are cis. Therefore, the Phenyl group (at C1) and the OH group (at C2) are trans.

-

Experimental Protocol: Hydroboration-Oxidation

Protocol for high stereochemical fidelity.

Reagents:

-

1-Phenyl-1-cyclohexene (1.0 equiv)

-

Borane-THF complex (

), 1.0 M solution -

Hydrogen Peroxide (

), 30% aq. -

Sodium Hydroxide (

), 3.0 M aq.

Workflow:

-

Inert Atmosphere: Flame-dry glassware and purge with Argon.

-

Dissolve substrate in anhydrous THF at 0°C.

-

Hydroboration: Add

dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour. -

Oxidation: Cool back to 0°C. Add

solution first, followed very slowly by -

Reflux: Heat to 50°C for 1 hour to ensure complete migration of the alkyl group from Boron to Oxygen.

-

Extraction: Extract with Ethyl Acetate.

-

Product: Isolate trans-2-phenylcyclohexanol .

Workflow Visualization

Figure 2: Workflow for Hydroboration-Oxidation illustrating the stereochemical pathway.

Part 4: Halogenation & Epoxidation Data

Comparing these reactions highlights the stereochemical versatility of the substrate.[5]

Comparative Data Table

| Reaction Type | Reagent | Regioselectivity | Stereoselectivity | Major Product |

| Hydration | Markovnikov | Mixed/Racemic | 1-Phenylcyclohexanol | |

| Hydroboration | 1.[2] | Anti-Markovnikov | Syn-Addition (H/OH cis) | trans-2-Phenylcyclohexanol |

| Bromination | N/A (Vicinal) | Anti-Addition | trans-1,2-Dibromo-1-phenylcyclohexane | |

| Epoxidation | mCPBA | N/A | Syn-Addition | 1-Phenylcyclohexene oxide |

Technical Insight: Bromination vs. Epoxidation

-

Bromination: Proceeds via a Bromonium Ion .[6][7] The bulky phenyl group and the ring structure ensure the second bromide attacks from the opposite face (anti-attack), resulting exclusively in the trans-dibromide.

-

Epoxidation: A concerted mechanism where the peroxyacid oxygen adds to one face of the alkene. Due to the concerted nature, the stereochemistry of the alkene is preserved (Syn-addition).

References

-

Mechanism of Acid-Catalyzed Hydration: Title: Acid-Catalyzed Hydration of Alkenes with Practice Problems. Source: Chemistry Steps.[8][9][10] URL:[Link]

-

Hydroboration Stereochemistry: Title: Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry.[11][12] Source: Master Organic Chemistry. URL:[Link]

-

Epoxidation with mCPBA: Title: Epoxidation of Alkenes with mCPBA - Mechanism and Stereoselectivity. Source: Master Organic Chemistry. URL:[Link]

-

Bromination Stereochemistry: Title: Stereochemistry of Halogen Addition to Alkenes.[6][7][8] Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. brainly.com [brainly.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 7. youtube.com [youtube.com]

- 8. What stereochemistry results from the addition of one equiv of bromine to.. [askfilo.com]

- 9. Acid-Catalyzed Hydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemrxiv.org [chemrxiv.org]

health and safety information for 1-Phenyl-1-cyclohexene

CAS: 771-98-2 | Formula: C₁₂H₁₄ | Mol. Weight: 158.24 g/mol [1][2]

Executive Summary & Chemical Profile

1-Phenyl-1-cyclohexene (PC) is a cyclic alkene often encountered as a pharmaceutical intermediate and a specific pyrolysis product/impurity in the synthesis of arylcyclohexylamines (e.g., Phencyclidine). For drug development professionals, PC represents both a functional building block for legitimate analgesic analogs and a critical forensic marker for synthesis purity.

Its lipophilic nature and metabolic activation pathways present specific hepatic challenges that must be accounted for in preclinical safety assessments.

Physicochemical Dynamics

| Property | Value | Operational Implication |

| Physical State | Colorless/Pale Liquid | Viscosity changes significantly with purity; often solidifies if impure/cold. |

| Boiling Point | 251–253 °C | High thermal stability; requires high-vacuum distillation for purification. |

| Melting Point | -11 °C | Remains liquid at standard lab temperatures; freeze-thaw cycles not required. |

| Density | 0.994 g/mL | Phase separates easily from aqueous layers (top organic layer). |

| Solubility | Insoluble (Water) | Requires organic solvents (Chloroform, Ether, DMSO) for extraction. |

| Flash Point | ~103 °C (218 °F) | Combustible but not highly flammable; standard Class IIIB precautions apply. |

Toxicological Mechanisms & Hazard Analysis

Core Hazard Directive: While PC is classified primarily as an irritant (Skin/Eye/Respiratory), its metabolic fate suggests systemic hepatic stress.

Metabolic Activation Pathways

Research indicates that PC undergoes extensive hepatic metabolism. Unlike simple hydrocarbons, the conjugated phenyl-cyclohexenyl system is subject to allylic hydroxylation .

-

Primary Route: Cytochrome P450-mediated hydroxylation at the C-3 and C-6 positions of the cyclohexene ring.

-

Secondary Route: Oxidation of the resulting allylic alcohols to ketones (e.g., 1-phenyl-1-cyclohexen-3-one).

-

Bio-Impact: Studies in murine models have shown that PC administration increases liver-to-body weight ratios and elevates serum transaminases (SGOT/SGPT), indicating hepatocellular stress. This effect is generally reversible upon withdrawal.

GHS Hazard Classification[3]

-

H315: Causes skin irritation.[2]

Visualization: Metabolic Fate of 1-Phenyl-1-cyclohexene

The following diagram illustrates the biotransformation pathways identified in hepatic microsomes.

Figure 1: Hepatic biotransformation showing the conversion of PC to allylic alcohols and ketones.

Synthesis & Impurity Profiling

For researchers working with arylcyclohexylamines, PC is the classic elimination product of 1-phenylcyclohexanol . Understanding this relationship is vital for yield optimization and purity analysis.

The Dehydration Pathway

PC is formed when 1-phenylcyclohexanol is subjected to acid catalysis or thermal stress.

-

Relevance: In the synthesis of analgesics (like Tramadol analogs) or dissociatives, the presence of PC indicates "over-cooking" (excessive heat) or insufficient neutralization of the reaction matrix.

-

Control: To prevent PC formation during alcohol synthesis, maintain strict temperature controls (<60°C) and avoid prolonged exposure to acidic media.

Operational Safety Protocol: Handling & Purification

Objective: Safe isolation of PC from a reaction mixture (e.g., Grignard workup).

-

Quenching: Slowly add the reaction mixture to ice-cold saturated NH₄Cl. Risk: Exothermic reaction.

-

Extraction: Use Diethyl Ether or Dichloromethane. PC partitions into the organic phase.

-

Acid Wash: Wash organic layer with dilute HCl to remove amine impurities (if synthesizing amine analogs). PC remains in the organic layer.

-

Drying: Use anhydrous MgSO₄.

-

Distillation: High-vacuum distillation is required.

-

Safety Note: Do not distill to dryness to avoid peroxide concentration (though PC is less prone to this than ethers, the cyclohexene ring can form peroxides upon long storage).

-

Visualization: Synthesis & Safety Control Points

Figure 2: Synthesis workflow highlighting the dehydration step and critical safety checkpoints.

Operational Safety & Engineering Controls

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum) is recommended. Avoid Latex, as aromatic hydrocarbons can degrade latex integrity. For prolonged immersion, use Viton .

-

Respiratory: If heating or creating aerosols, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.

-

Eyes: Chemical splash goggles. Standard safety glasses are insufficient if distillation or vigorous stirring is involved.

Storage & Stability[7][10]

-

Oxidation: The cyclohexene ring is susceptible to auto-oxidation. Store under an inert atmosphere (Argon/Nitrogen) to prevent the formation of allylic hydroperoxides.

-

Incompatibility: Segregate from strong oxidizing agents (e.g., Nitric acid, Perchlorates).

Spill Response

-

Evacuate: Remove ignition sources (Flash point ~103°C, but vapors can travel).

-

Absorb: Use inert materials (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13043, 1-Phenylcyclohexene. Retrieved from [Link]

-

Chakrabarti, S., Song, Y. Y., & Law, F. C. (1983). Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats. Toxicology and Applied Pharmacology, 69(2), 179–184.[8] Retrieved from [Link]

-

Martin, B. R., et al. (1981). Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine.[9] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-phenylcyclohexene - GHS Classification. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. Metabolic disposition and irreversible binding of 1-phenylcyclohexene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Validation of 1-Phenyl-1-cyclohexene (95%): A Technical Guide

Executive Summary

1-Phenyl-1-cyclohexene (CAS 771-98-2) is a critical intermediate in organic synthesis, widely utilized as a substrate for allylic oxidation, radical rearrangement studies, and as a core scaffold in medicinal chemistry (e.g., tubulin binding analogs).[1][2][3][4][5] While commercially available, the standard technical grade is 95% purity . This 5% impurity profile—often comprising isomeric byproducts, unreacted starting materials, or oxidation products—can significantly alter reaction kinetics and yield in sensitive catalytic cycles.

This guide provides a technical roadmap for sourcing, validating, and handling 1-Phenyl-1-cyclohexene to ensure reproducibility in drug development and advanced organic synthesis.

Chemical Profile & Critical Specifications[3][6][7]

The 95% specification is not arbitrary; it reflects the thermodynamic limits of the standard dehydration synthesis route. Researchers must distinguish between "Technical Grade" (95%) and "Analytical Grade" (>99%), the latter of which typically requires custom purification.

| Feature | Specification | Technical Note |

| CAS Number | 771-98-2 | Unique identifier. |

| IUPAC Name | 1-Phenylcyclohex-1-ene | Often mislabeled as "Phenylcyclohexene" (ambiguous isomer). |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | Red/Brown indicates significant oxidation or polymerization. |

| Boiling Point | 251–253 °C | High boiling point makes distillation difficult without vacuum. |

| Density | 0.994 g/mL | Denser than many organic solvents; sits below Et2O/Hexane layers. |

| Solubility | Chloroform, DCM, Ethyl Acetate | Immiscible with water. |

| Stability | Air-sensitive (slow oxidation) | Must be stored under Argon/Nitrogen . |

Why 95% Purity?

The remaining 5% typically consists of:

-

1-Phenylcyclohexane: Over-reduced byproduct (if hydrogenation was involved) or disproportionation product.

-

Biphenyl: Coupling side-product from the Grignard reagent preparation.

-

Isomers (3- or 4-phenylcyclohexene): Resulting from double bond migration under acidic conditions.

-

1-Phenylcyclohexanol: Unreacted precursor (incomplete dehydration).

Synthesis & Impurity Profiling (The "Expertise" Pillar)

Understanding the synthesis route allows the researcher to predict specific impurities that may interfere with downstream applications. The standard industrial route involves the Grignard addition of phenylmagnesium bromide to cyclohexanone, followed by acid-catalyzed dehydration.

Mechanistic Pathway & Impurity Origins

Figure 1: Synthesis pathway showing the origin of common impurities found in 95% commercial grades.

Critical Insight: The presence of 1-phenylcyclohexanol (intermediate) is detrimental if the 1-phenyl-1-cyclohexene is intended for use in water-sensitive catalytic systems, as the alcohol proton can quench catalysts.

Commercial Supply Landscape

The following suppliers are verified sources for the 95% technical grade. Prices and availability fluctuate; direct links are provided for real-time verification.

| Supplier | Grade | Pack Sizes | Catalog Ref | Region |

| Sigma-Aldrich (Merck) | 95% | 5g, 25g | Global | |

| Thermo Scientific | 95% | 5g, 25g, 100g | Global | |

| TCI Chemicals | >95.0% (GC) | 5mL, 25mL | Asia/US/EU | |

| Fisher Scientific | 95% | Various | US/EU | |

| CymitQuimica | 95-97% | 5g - 500g | Europe |

Sourcing Recommendation: For high-precision kinetic studies, purchase the smallest pack size needed to minimize storage time, or plan to distill larger batches upon receipt.

Quality Assurance & Verification Protocols

A "Certificate of Analysis" (CoA) is insufficient for sensitive applications. You must validate the reagent upon opening.

Protocol 1: 1H-NMR Validation (The "Gold Standard")

NMR is the only method that definitively distinguishes 1-phenyl-1-cyclohexene from its isomers (3- or 4-phenylcyclohexene).

-

Solvent: CDCl3

-

Key Diagnostic Signal:

-

1-Phenyl-1-cyclohexene: A single vinylic proton signal at δ 6.09 - 6.11 ppm (triplet-like multiplet).

-

Isomers (e.g., 3-phenyl-1-cyclohexene): Two vinylic protons (typically δ 5.6–5.9 ppm) with distinct coupling constants (J ~10 Hz).

-

1-Phenylcyclohexane: No signals > 2.0 ppm (except aromatics).

-

Acceptance Criteria:

-

Integrate the aromatic region (δ 7.1–7.4 ppm) = 5H.

-

Integrate the vinylic signal (δ 6.1 ppm) = 1H.

-

Pass: Ratio is 5:1.

-

Fail: Presence of signals at δ 3-4 ppm (indicates alcohol impurity) or δ 5.5-5.9 ppm (indicates isomerization).

Protocol 2: GC-MS Impurity Check

-

Column: HP-5 or DB-5 equivalent (non-polar).

-

Method: 50°C (2 min) -> 20°C/min -> 280°C.

-

Retention Order:

-

Cyclohexanone (Early)

-

Biphenyl[3]

-

1-Phenyl-1-cyclohexene (Target)

-

1-Phenylcyclohexanol (Late, broad tailing peak)

-

Handling, Stability & Safety

Storage Workflow

1-Phenyl-1-cyclohexene is prone to autoxidation, forming hydroperoxides at the allylic position.

-

Upon Receipt: Inspect color. If dark yellow/orange, distill under reduced pressure before use.

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2-8°C (Refrigerator).

-

Incompatibility: Avoid contact with strong oxidizing agents.

Safety Profile

-

Hazards: Combustible liquid (Flash point ~103°C). Skin and eye irritant.[6][7]

-

Toxicity: While not a controlled substance, it is structurally related to metabolites of phencyclidine (PCP). Handle with standard PPE (gloves, goggles, fume hood).

Application Context

Validated Research Applications

-

Oxidation Substrate: Used as a model for exploring P450-mimetic oxidation systems. The allylic C3 and C6 positions are reactive sites.

-

Medicinal Chemistry:

-

Tubulin Binding: Phenylcyclohexene derivatives have been identified as mimics of colchicine, binding to tubulin and inhibiting cell division (Young et al., 2001).[1]

-

Retinoid Antagonists: Used as a scaffold for synthesizing retinoid receptor modulators.

-

QA Decision Tree

Figure 2: Decision tree for validating incoming chemical stock before experimental use.

References

-

Sigma-Aldrich. Product Specification: 1-Phenyl-1-cyclohexene (P22303).[1] Retrieved from .[1]

-

Thermo Fisher Scientific. Safety Data Sheet (SDS): 1-Phenyl-1-cyclohexene. Retrieved from .

-

Young, D. H., et al. (2001). Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds. Bioorganic & Medicinal Chemistry Letters, 11(11), 1393-1396.[1]

-

National Institute of Standards and Technology (NIST). 1-Phenyl-1-cyclohexene Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.

-

ChemicalBook. 1-Phenyl-1-cyclohexene NMR Spectrum Data.

Sources

- 1. 1-フェニル-1-シクロヘキセン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cyclohexene, 1-phenyl- [webbook.nist.gov]

- 3. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. agilent.com [agilent.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

Methodological & Application

Application Note: Scalable Synthesis of 1-Phenyl-1-cyclohexene via Wittig Olefination

Abstract & Core Directive

This application note details the synthesis of 1-Phenyl-1-cyclohexene (CAS: 771-98-2) using the Wittig reaction. While the Grignard reaction (phenylmagnesium bromide + cyclohexanone followed by dehydration) is a common route, it often suffers from harsh dehydration conditions and regiochemical ambiguity in substituted analogs. The Wittig approach offers milder conditions and higher chemoselectivity.

Critical Technical Nuance: Researchers must recognize that the direct kinetic product of the Wittig reaction between cyclohexanone and benzyltriphenylphosphonium ylide is benzylidenecyclohexane (the exocyclic isomer). To obtain the target 1-phenyl-1-cyclohexene (the thermodynamically stable endocyclic isomer), a subsequent acid-catalyzed isomerization step is required. This protocol integrates both the olefination and the isomerization into a streamlined workflow.

Scientific Principles & Mechanism[1][2]

The Wittig Olefination (Kinetic Control)

The reaction commences with the deprotonation of benzyltriphenylphosphonium chloride using a strong base (n-Butyllithium or Potassium tert-butoxide) to generate the phosphorus ylide. This nucleophile attacks the carbonyl carbon of cyclohexanone.

-

Mechanism: The formation of the oxaphosphetane intermediate is the rate-determining step. Spontaneous elimination of triphenylphosphine oxide (Ph

PO) drives the formation of the carbon-carbon double bond. -

Regioselectivity: The Wittig reaction is regioselective for the exocyclic double bond because the oxygen of the ketone is replaced directly by the ylide carbon.

Acid-Catalyzed Isomerization (Thermodynamic Control)

The exocyclic product, benzylidenecyclohexane, possesses significant torsional strain due to the disruption of the cyclohexane chair conformation.

-

Transformation: Treatment with a catalytic acid (e.g., p-Toluenesulfonic acid) allows protonation of the alkene, forming a carbocation intermediate.

-

Driving Force: The elimination of a proton to form the endocyclic double bond (1-phenyl-1-cyclohexene) releases ring strain and maintains conjugation with the phenyl ring. The endocyclic isomer is thermodynamically favored by approximately 2-3 kcal/mol over the exocyclic isomer.

Pathway Visualization

Figure 1: Reaction pathway from phosphonium salt to target endocyclic alkene.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv.[1] | Role |

| Benzyltriphenylphosphonium chloride | 1100-88-5 | 1.1 | Ylide Precursor |

| Cyclohexanone | 108-94-1 | 1.0 | Electrophile |

| n-Butyllithium (2.5M in hexanes) | 109-72-8 | 1.15 | Base |

| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 0.05 | Isomerization Catalyst |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Solvent | Reaction Medium |

| Toluene | 108-88-3 | Solvent | Isomerization Medium |

Step-by-Step Methodology

Phase A: Ylide Formation and Olefination

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent Charge: Add Benzyltriphenylphosphonium chloride (19.5 g, 50 mmol) and anhydrous THF (200 mL) . Cool the suspension to 0°C in an ice bath.

-

Base Addition: Transfer n-BuLi (22 mL, 55 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.

-

Observation: The solution will turn a deep orange-red color, indicating ylide formation.

-

Critical Check: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling: Add Cyclohexanone (4.9 g, 5.2 mL, 50 mmol) (dissolved in 20 mL THF) dropwise over 15 minutes.

-

Observation: The color will fade to a pale yellow/white suspension as the betaine/oxaphosphetane forms and decomposes.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench: Quench with saturated NH

Cl solution (50 mL). -

Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.-

Intermediate: The residue contains Triphenylphosphine oxide (solid) and Benzylidenecyclohexane (oil).

-

Purification (Optional but recommended): Filter off the bulk Ph

PO precipitate by triturating with hexanes. Concentrate the hexane filtrate to obtain crude benzylidenecyclohexane.

-

Phase B: Isomerization to 1-Phenyl-1-cyclohexene

-

Setup: Transfer the crude alkene oil to a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Catalysis: Add Toluene (50 mL) and p-TsOH (0.4 g, 2.5 mmol) .

-

Reflux: Heat to reflux (110°C) for 2-4 hours.

-

Final Workup: Cool to room temperature. Wash with saturated NaHCO

(to remove acid) and brine. -

Isolation: Dry over MgSO

and concentrate. -

Purification: Distill under reduced pressure (approx. 110-115°C @ 10 mmHg) or perform flash chromatography (100% Hexanes) to yield the pure product.

Expected Results

-

Yield: 70-85% (over two steps).

-

Appearance: Colorless liquid.

-

1H NMR (CDCl3, 400 MHz):

7.20-7.40 (m, 5H, Ph), 6.10 (t, 1H, =CH), 2.38-2.42 (m, 2H), 2.15-2.20 (m, 2H), 1.60-1.80 (m, 4H).-

Differentiation: The exocyclic isomer (Benzylidenecyclohexane) would show a vinylic proton signal around

6.30 (s) but lacks the triplet splitting characteristic of the ring proton.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

References

-

Wittig, G., & Geissler, G. (1953). Course of the reaction of pentaphenylphosphorus with ketones. Liebigs Annalen, 580(1), 44-57.

- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. (Seminal review on mechanism and scope).

- Becker, K. B. (1980). The electrophilic addition to strained olefins. Tetrahedron, 36(12), 1717-1745. (Discussion on exo/endo alkene stability).

-

PubChem Compound Summary. (2023). 1-Phenylcyclohexene (CID 13043). National Center for Biotechnology Information. Link

- BenchChem Technical Support. (2025). General Protocols for Wittig Olefination.

Sources

The Synthetic Versatility of 1-Phenyl-1-cyclohexene: A Guide to Core Organic Transformations

Introduction: Unlocking the Potential of a Privileged Scaffold